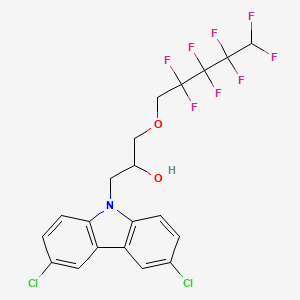
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol is a synthetic organic compound that features a carbazole core substituted with dichloro groups and an octafluoropentyloxy side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives.
Attachment of the Octafluoropentyloxy Side Chain: This step involves the reaction of the carbazole derivative with an appropriate octafluoropentyl halide under basic conditions to form the ether linkage.
Final Functionalization: The hydroxyl group can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The halogen atoms and hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of advanced materials, such as polymers or coatings with unique properties.
作用機序
The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-amine: Similar structure with an amine group instead of a hydroxyl group.
1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-thiol: Similar structure with a thiol group instead of a hydroxyl group.
Uniqueness
The unique combination of the carbazole core, dichloro substituents, and octafluoropentyloxy side chain imparts distinct chemical and physical properties to 1-(3,6-Dichloro-carbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoro-pentyloxy)-propan-2-ol, making it a valuable compound for various applications.
特性
CAS番号 |
325695-83-8 |
|---|---|
分子式 |
C20H15Cl2F8NO2 |
分子量 |
524.2 g/mol |
IUPAC名 |
1-(3,6-dichlorocarbazol-9-yl)-3-(2,2,3,3,4,4,5,5-octafluoropentoxy)propan-2-ol |
InChI |
InChI=1S/C20H15Cl2F8NO2/c21-10-1-3-15-13(5-10)14-6-11(22)2-4-16(14)31(15)7-12(32)8-33-9-18(25,26)20(29,30)19(27,28)17(23)24/h1-6,12,17,32H,7-9H2 |
InChIキー |
GOTDNKUZEAZGFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(COCC(C(C(C(F)F)(F)F)(F)F)(F)F)O)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)
![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)
![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
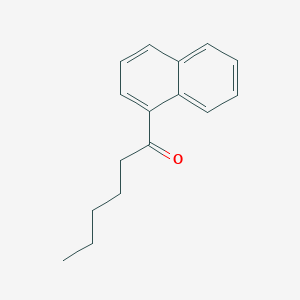
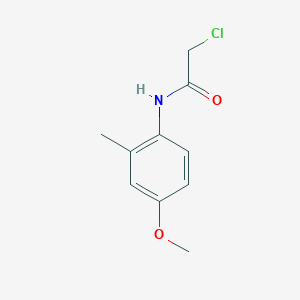
![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)
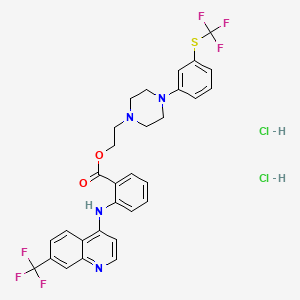
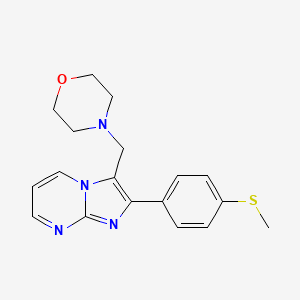
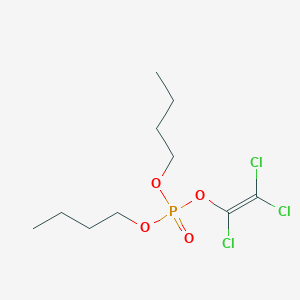
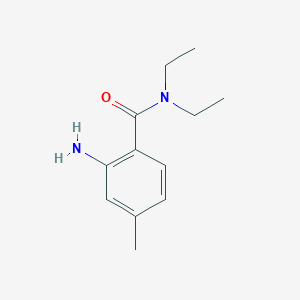
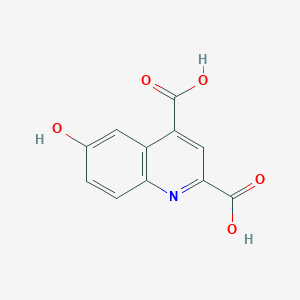
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
